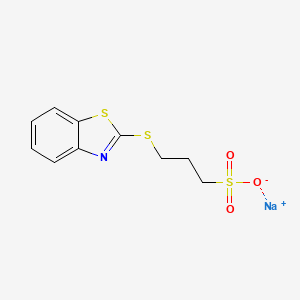

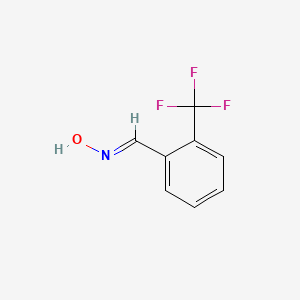

![molecular formula C14H9ClF3NO4S B1310446 苯甲酸,4-[[[4-氯-3-(三氟甲基)苯基]磺酰基]氨基]- CAS No. 612041-77-7](/img/structure/B1310446.png)

苯甲酸,4-[[[4-氯-3-(三氟甲基)苯基]磺酰基]氨基]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

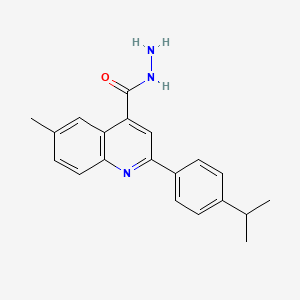

The compound "Benzoic acid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-" is a chemical entity that appears to be related to a class of compounds that involve a benzoic acid moiety linked to a sulfonyl group and a chloro-trifluoromethyl group. These types of compounds are of interest due to their potential biological activities, including antimicrobial properties, as well as their interesting chemical and physical properties .

Synthesis Analysis

The synthesis of related sulfonamide compounds has been achieved through various methods. For instance, some 4-(substituted phenylsulfonamido)benzoic acids were synthesized using a fly-ash:H3PO3 nano catalyst in ultrasound irradiation conditions, which provided yields of more than 90% . Another synthesis approach involved multi-step processes to create novel valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, with structures confirmed by spectral data and elemental analysis .

Molecular Structure Analysis

The molecular structures of compounds in this class have been elucidated using crystallography and spectroscopic techniques. For example, the crystal structures of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid and its derivatives have been described, showing significant conformational differences in the L-tyrosine cores of the molecules and the presence of intramolecular aromatic π-π stacking .

Chemical Reactions Analysis

The electrochemical behavior of related azo-benzoic acid compounds has been studied, revealing that the position of sulfo substituents relative to the azo bridge and the pH of the solution significantly impact their electrochemical reduction. The reduction process predominantly results in hydrazo compounds, following a DISP2 mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their high purity, confirmed by RP-HPLC, and their interaction with biological systems. The antimicrobial activity of certain derivatives has been demonstrated against Gram-positive bacterial strains and C. albicans, with in silico studies suggesting potential mechanisms of action . The crystal structure of a related compound, 4,4'-bipyridine — 4-(sulfonylglycine)benzoic acid, has been determined, highlighting the role of hydrogen bonding and weak interactions in the formation of supramolecular structures .

科学研究应用

EP1 受体选择性拮抗剂

化合物 4-({2-[异丁基(苯磺酰基)氨基]-5-(三氟甲基)苯氧基}甲基)苯甲酸及其类似物已被识别为对 EP1 受体亚型选择性起作用的 PGE2 拮抗剂。通过结构修饰,这些化合物显示出优化的体内拮抗活性,突出了它们在与 EP1 受体调节相关的治疗应用中的潜力 A. Naganawa 等人,2006 年。

苯甲酸对位取代苯酯的碱催化水解

对对位取代苯甲酸苯酯的碱催化水解的研究提供了对反应动力学取代基效应的见解。该研究合成和分析了几种模型化合物以建立动力学酸度标度,并发现取代基常数与观察到的动力学之间存在线性关系,这有助于理解酯水解的机理 Ingrid Bauerová,M. Ludwig,2000 年。

氨基酸磺酰胺

探索了 4-(1-氧代-1H-异色苯-3-基)苯磺酰氯的氨基酸衍生物的产生,从而产生了具有潜在生物活性的新型化合物。这项研究为基于氨基酸磺酰胺化学的新型治疗剂的开发开辟了可能性 Anastasiia Riabchenko 等人,2020 年。

抗菌磺酰胺

通过纳米催化剂催化反应合成 4-(取代苯磺酰胺)苯甲酸的研究证明了高收率和显着的抗菌活性。这些化合物可能有助于开发新的抗生素或消毒剂 S. Dineshkumar,G. Thirunarayanan,2019 年。

席夫碱的合成与抗菌活性

源自 4-氨基苯甲酸的席夫碱已显示出作为抗菌剂对抗医学上重要的细菌菌株的潜力。这项研究强调了分子结构和溶剂在确定抗菌功效中的作用,为寻找新的抗菌化合物做出了贡献 Jigna Parekh 等人,2005 年。

分子对接和抗增殖评估

与苯甲酰胺支架偶联的磺酰基-α-L-氨基酸衍生物针对人细胞系评估了抗增殖活性,对特定的癌细胞系显示出有希望的结果。这项研究突出了开发靶向癌症疗法的潜力 A. M. Galal,K. Mahmoud,2021 年。

苯甲酸衍生物的邻位 C-H 磺酰化

铜介导的苯甲酸衍生物邻位 C-H 键磺酰化的研究已实现了优异的区域选择性,为合成芳基砜提供了一种新方法。这项工作为有机合成领域做出了贡献,尤其是在砜基化合物的开发方面 Jidan Liu 等人,2015 年。

属性

IUPAC Name |

4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO4S/c15-12-6-5-10(7-11(12)14(16,17)18)24(22,23)19-9-3-1-8(2-4-9)13(20)21/h1-7,19H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMBNMYBFYNDKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408207 |

Source

|

| Record name | Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- | |

CAS RN |

612041-77-7 |

Source

|

| Record name | 4-[[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612041-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

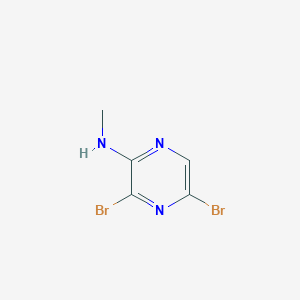

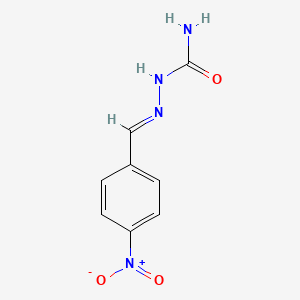

![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)

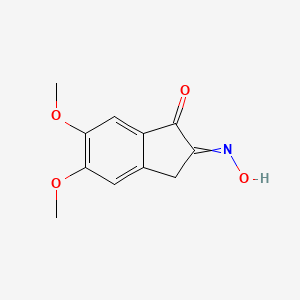

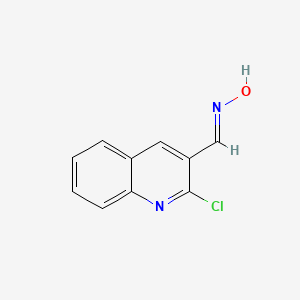

![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)

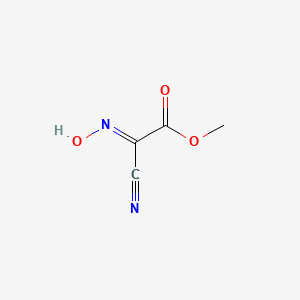

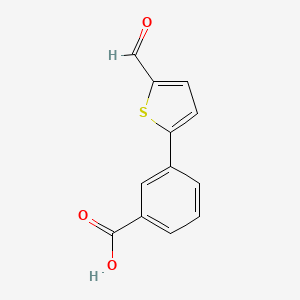

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)